3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a sulfonyl group at the 3-position, a methoxy substituent at the 6-position, and a 2-methylbenzyl moiety at the 1-position. Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling, sulfonylation, and alkylation, to introduce the diverse substituents .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(31(28,29)20-10-7-18(25)8-11-20)24(27)21-13-19(30-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETHLBDWTNEGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the methoxy group, and the attachment of the chlorobenzenesulfonyl group. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Chlorobenzenesulfonyl Group: This can be done through sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one and its analogs:
Structural and Functional Insights
Influence of Sulfonyl Group Position
- The 4-chlorobenzenesulfonyl group in the target compound enhances electron-withdrawing properties compared to analogs with 3-chlorobenzenesulfonyl () or 4-isopropylphenylsulfonyl (). This impacts reactivity and binding affinity in biological systems .
- Substitution at the 3-position with sulfonyl groups is critical for stabilizing the quinolinone core, as seen in analogs like 3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro derivatives ().
Role of Substituents on the Quinolinone Core
- 6-Methoxy vs.
- 1-(2-Methylbenzyl) vs. 1-(4-Chlorobenzyl) : The 2-methylbenzyl substituent introduces steric hindrance, which may reduce enzymatic degradation compared to the 4-chlorobenzyl group in .
Pharmacological and Physicochemical Properties
- Solubility : The 6-methoxy group improves aqueous solubility compared to ethoxy or halogenated analogs (e.g., 6-fluoro in ) .
- Bioactivity: Sulfonyl-containing quinolinones often exhibit antimicrobial activity.
- Stability: The 4-chlorobenzenesulfonyl group may enhance oxidative stability relative to non-halogenated sulfonyl analogs .
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with significant biological activity. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological effects, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The compound's structure includes:
- A quinoline core , which is known for its diverse biological properties.
- A chlorobenzenesulfonyl group , enhancing its reactivity and potential interactions with biological targets.
- A methoxy group that may influence its pharmacokinetic properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT-116 (colorectal cancer)
The compound's effectiveness is often quantified using IC50 values , which represent the concentration required to inhibit cell growth by 50%. For instance, related compounds have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest it may possess activity against a range of bacterial strains, although specific data on its efficacy against particular pathogens remains limited.
Study 1: Anticancer Activity Assessment
A study conducted on the anticancer effects of similar quinoline derivatives found that compounds with structural similarities to this compound exhibited significant cytotoxicity against MCF-7 cells. The mechanism was attributed to the induction of apoptosis and inhibition of tubulin polymerization .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.04 |
| Compound B | A549 | 0.06 |
| Target Compound | MCF-7 | 0.02 - 0.08 |
Study 2: Antioxidant Activity
Another investigation evaluated the antioxidant potential of quinoline derivatives through DPPH radical-scavenging assays. The results indicated that certain derivatives showed moderate scavenging activity compared to ascorbic acid, suggesting potential for further development in therapeutic applications targeting oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
